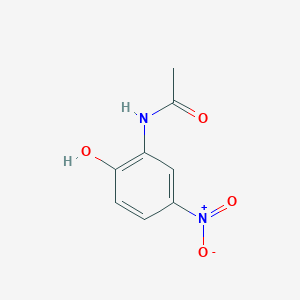

N-(2-Hydroxy-5-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHYFPARONGSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059155 | |

| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-60-9 | |

| Record name | N-(2-Hydroxy-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxy-5'-nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxy-5-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Hydroxy-5'-nitroacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8EQG84Z6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Hydroxy-5-nitrophenyl)acetamide (CAS Number: 97-60-9)

A Note on Chemical Identity: The compound of interest, N-(2-Hydroxy-5-nitrophenyl)acetamide, is assigned the CAS number 97-60-9 in several chemical databases. This guide will adhere to this identifier while providing a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and potential applications for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound, also known as 2-acetamido-4-nitrophenol, is a nitroaromatic compound with a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] Its structure features a phenol ring substituted with an acetamido group at position 2 and a nitro group at position 5. This arrangement of functional groups imparts specific chemical reactivity and potential biological activity to the molecule. While not a widely commercialized product, it holds significance as a potential metabolite of various pharmaceutical and industrial compounds and as a versatile intermediate in organic synthesis.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthesis and purification protocols, as well as for understanding its behavior in biological and environmental systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetamido-4-nitrophenol, 2'-Hydroxy-5'-nitroacetanilide | [1] |

| CAS Number | 97-60-9 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Off-white to white solid | |

| Melting Point | 278 °C (decomposition) | |

| Boiling Point (Predicted) | 432.1 ± 40.0 °C at 760 Torr | |

| Density (Predicted) | 1.477 ± 0.06 g/cm³ |

Synthesis and Manufacturing

The most direct and logical synthetic route to this compound is through the acetylation of 2-amino-4-nitrophenol. This reaction is a standard N-acetylation of an aromatic amine using an acetylating agent such as acetic anhydride or acetyl chloride. The hydroxyl group on the phenol ring is less nucleophilic than the amino group and generally does not interfere under these conditions.

A detailed experimental protocol, adapted from the synthesis of a similar isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, is provided below.[2] The causality behind the experimental choices lies in ensuring the selective and efficient acetylation of the amino group while minimizing side reactions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-nitrophenol

-

Acetic anhydride

-

Acetonitrile

-

Deionized water

-

Sodium bicarbonate

-

Ice

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 1:4 v/v), to form a solution or a fine suspension.[2]

-

Cooling: Cool the mixture in an ice bath to 0-5 °C with constant stirring. This is crucial to control the exothermicity of the acetylation reaction.

-

Acetylation: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the cooled mixture. The slow addition helps to maintain the low temperature and prevent the formation of di-acetylated byproducts.

-

Neutralization: After the addition of acetic anhydride is complete, gradually add a saturated aqueous solution of sodium bicarbonate until the pH of the reaction mixture is neutral (pH ~7). This step neutralizes the acetic acid byproduct and facilitates the precipitation of the product.[2]

-

Precipitation and Isolation: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water to remove any remaining salts and impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield this compound as a purified solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. A reverse-phase method is typically employed.[3]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]

-

Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Spectroscopic Analysis

While a complete set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other. For the closely related N-(2-hydroxy-5-nitrophenyl)formamide, signals for the aromatic protons are observed in the range of δ 7.0-8.5 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the acetamido group will appear downfield (typically δ 168-172 ppm), and the aromatic carbons will have chemical shifts in the range of δ 110-160 ppm.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 197.16. Fragmentation of the parent ion would likely involve the loss of the acetyl group (42 Da) and the nitro group (46 Da).

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C=O stretch (amide) | 1630-1695 |

| N-O stretch (nitro) | 1500-1570 and 1300-1370 |

| C-N stretch (amide) | 1210-1335 |

| Aromatic C-H stretch | 3000-3100 |

Applications in Research and Drug Development

This compound is not known as an active pharmaceutical ingredient (API) itself. However, its chemical structure makes it a valuable compound in the context of drug discovery and development.

-

Metabolite Identification: It has been identified as a microbial degradation product of 2-acetamidophenol, indicating its relevance in metabolic and toxicological studies of related compounds.

-

Building Block for Synthesis: The presence of multiple functional groups (hydroxyl, acetamido, and nitro) provides several handles for further chemical modification. The nitro group can be readily reduced to an amine, which can then be derivatized to create a library of compounds for biological screening. Nitrophenol derivatives are used as intermediates in the synthesis of various pharmaceuticals.[5]

-

Precursor for Bioactive Molecules: While direct biological activity data for this specific compound is scarce, related nitroaromatic compounds have been investigated for a range of therapeutic applications. For instance, derivatives of N-(2-methyl-5-nitrophenyl)acetamide have been explored for their potential antitumor, antiviral, and antibacterial properties. This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Handle in a fume hood or a well-ventilated area.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicological Information (based on related compounds):

Nitrophenols are known to be toxic. Acute exposure can cause headaches, drowsiness, nausea, and cyanosis.[6] Nitroaromatic compounds, in general, are often associated with potential mutagenicity and genotoxicity. Therefore, it is prudent to treat this compound as a potentially hazardous substance and to handle it with care.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis via the acetylation of 2-amino-4-nitrophenol is a straightforward and scalable process. While its direct applications in drug development are not prominent, its role as a metabolite and a versatile synthetic intermediate makes it a compound of interest for researchers in medicinal chemistry, toxicology, and organic synthesis. A thorough analytical characterization is crucial for any work involving this compound, and appropriate safety precautions should always be observed during its handling and use.

References

- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.

-

Hines, J. E., III, Deere, C. J., Agu, O. A., & Fronczek, F. R. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3292867, Acetamide, N-(2-hydroxy-5-nitrophenyl)-. PubChem. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved January 23, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

- Naik, S., et al. (2004). Synthesis and characterization of some new Schiff bases. Indian Journal of Chemistry, 43B, 1538-1542.

- Matsuno, K., et al. (1989). Reaction of N-acetyl-p-benzoquinone imine with nitrite. Chemical & Pharmaceutical Bulletin, 37(8), 2167-2170.

-

Deere, C. J., Hines, J. E., III, Agu, O. A., & Fronczek, F. R. (2019). CCDC 1910293: Experimental Crystal Structure Determination. CCDC. [Link]

- Patent DE19723214A1. (1998). Verfahren zur Herstellung von 4-Nitrophenolderivaten.

-

Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of medicinal chemistry, 62(6), 2851–2893. [Link]

-

The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

-

U.S. Environmental Protection Agency. (1999). 4-Nitrophenol. [Link]

-

Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of medicinal chemistry, 62(6), 2851–2893. [Link]

Sources

- 1. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | C8H8N2O4 | CID 3292867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to N-(2-Hydroxy-5-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-5-nitrophenyl)acetamide, a substituted aromatic amide, is a compound of significant interest in the fields of medicinal chemistry, pharmacology, and synthetic organic chemistry. Its structural relationship to widely used pharmaceuticals and its potential as a versatile synthetic intermediate underscore the importance of a thorough understanding of its chemical and biological properties. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in research and drug development.

Chemical Identity: IUPAC Name and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

This compound is also known by a variety of synonyms in literature and chemical databases, which include:

-

2'-Hydroxy-5'-nitroacetanilide

-

2-Acetamido-4-nitrophenol

-

Acetamide, N-(2-hydroxy-5-nitrophenyl)-

-

NSC 157856

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 97-60-9 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 2-amino-4-nitrophenol. This reaction is a straightforward and efficient method for the preparation of the target compound.

Experimental Protocol: Acetylation of 2-amino-4-nitrophenol

This protocol is adapted from established procedures for the acetylation of aromatic amines.[1]

Materials:

-

2-amino-4-nitrophenol

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-nitrophenol in a minimal amount of glacial acetic acid. If the starting material is sufficiently soluble in acetic anhydride, the use of glacial acetic acid as a co-solvent can be omitted.

-

Slowly add acetic anhydride to the solution with continuous stirring. An exothermic reaction may be observed.

-

The reaction mixture can be stirred at room temperature or gently heated under reflux for a designated period (e.g., 1-2 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any unreacted acetic acid and other water-soluble impurities.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

-

Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals to a constant weight.

Caption: Synthetic workflow for this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed.[2][3]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[2][3]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 315 nm).

-

Injection Volume: 10-20 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.1 | Singlet | - |

| Aromatic H | ~7.0 - 8.5 | Multiplet | - |

| -NH | ~9.5 - 10.5 | Broad Singlet | - |

| -OH | ~10.0 - 11.0 | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~24 |

| Aromatic C | ~115 - 150 |

| C=O | ~169 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The expected [M+H]⁺ ion would be at m/z 197.05.

Applications in Research and Drug Development

This compound holds significance in several areas of research and development, primarily due to its structural features and biological relevance.

Intermediate in Chemical Synthesis

The presence of multiple functional groups—hydroxyl, nitro, and acetamido—makes this compound a versatile intermediate for the synthesis of more complex molecules.[4][5] The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as diazotization, acylation, or alkylation. This opens up avenues for the creation of libraries of compounds for screening in drug discovery programs.[5]

Role in Pharmacology and Toxicology

This compound is a known metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol).[1] The formation of this and other nitrated metabolites is of interest in understanding the toxicology and pharmacology of acetaminophen, particularly in the context of oxidative stress.[1] Studies on its biological activity have shown that it can elicit gene expression changes in plants, although this activity is rapidly attenuated by glucosylation.

Caption: Logical workflow in drug development using this compound.

Safety and Handling

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable compound with a well-defined chemical identity and straightforward synthetic route. Its utility as a synthetic intermediate, coupled with its relevance in the metabolic pathways of common drugs, makes it a subject of ongoing interest for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in scientific endeavors.

References

-

Hines, J. E., III, Agu, O. A., Uppu, S. S., Martin, S. M., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

-

Londhe, O. A., Bhor, R. J., Ingle, P. S., Shah, Z. S. M., Gade, D. R., & Ghogare, R. D. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260. [Link]

-

PubChem. (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (2018, February 16). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)-. [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

Pathiranage, A. S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4843. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]

-

The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

-

Vèkey, K., et al. (1994). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry, 5(4), 269-277. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. [Link]

Sources

- 1. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | SIELC Technologies [sielc.com]

- 3. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. valsynthese.ch [valsynthese.ch]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to N-(2-Hydroxy-5-nitrophenyl)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-5-nitrophenyl)acetamide, also known as 2'-Hydroxy-5'-nitroacetanilide, is a nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring with hydroxyl, nitro, and acetamido groups, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and a discussion of its current and potential applications, particularly in the context of medicinal chemistry and drug development. While extensive research on this specific molecule is still emerging, this document synthesizes the available data with established principles of nitroaromatic chemistry to provide a valuable resource for laboratory professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. While some experimental data is limited, a combination of computed values and data from analogous compounds provides a solid foundation for its characterization.

Core Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-Hydroxy-5'-nitroacetanilide, 2-Acetamido-4-nitrophenol | [1] |

| CAS Number | 97-60-9 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Yellowish solid (expected) | Inferred from isomers and related compounds |

| Melting Point | Data not available; a related isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, is a yellow precipitate. | [2] |

| Boiling Point | Predicted: 418.9 °C at 760 mmHg | |

| Solubility | Quantitative data not widely published. A protocol for determination is provided below. | [3] |

| pKa | Predicted: 7.33 (phenolic hydroxyl), 18.5 (amide NH) | |

| LogP | 1.37 | [4] |

Structural and Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Chemical Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, high-resolution spectral analysis is not widely published, ¹H NMR data for a related compound, N-(2-hydroxy-3-nitrophenyl)acetamide, in DMSO-d₆ shows characteristic peaks for the aromatic protons, the amide proton, and the acetyl methyl group. For this compound, one would expect distinct signals for the three aromatic protons, a singlet for the acetyl methyl protons, and exchangeable protons for the hydroxyl and amide groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). Additionally, strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) will be prominent.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 196.16. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of the corresponding aminophenol. The following protocol is adapted from established procedures for the acetylation of substituted anilines.[2][5]

Experimental Protocol: Acetylation of 2-Amino-4-nitrophenol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

2-Amino-4-nitrophenol

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ice

-

Sodium bicarbonate (optional, for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-4-nitrophenol in a minimal amount of glacial acetic acid or suspend it in water.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add acetic anhydride dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

If the starting material was dissolved in acetic acid, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Causality Behind Experimental Choices: The acetylation of the amino group is a standard and efficient method for forming an amide bond. Using an ice bath helps to control the exothermic nature of the reaction between the amine and acetic anhydride. Recrystallization is a crucial step to purify the final product from any unreacted starting materials or byproducts.

Caption: Potential application pathways for this compound.

Experimental Protocols for Further Characterization

To address the gaps in the experimental data for this compound, the following standardized protocols are provided.

Determination of Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer in a constant temperature bath

-

Analytical balance

-

Spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and dilute it gravimetrically.

-

Determine the concentration of the dissolved solid in the supernatant using a validated analytical technique (e.g., UV-Vis spectroscopy by creating a standard curve, or HPLC).

-

Express the solubility in terms of g/100 mL or mol/L.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. While a complete experimental characterization is still forthcoming in the literature, the available data, combined with an understanding of related compounds, provides a strong foundation for its use in research and development. The protocols outlined in this guide offer a pathway for researchers to further elucidate its properties and explore its potential as a precursor to novel therapeutic agents. As with any chemical research, adherence to strict safety protocols is paramount.

References

- BenchChem. "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. (URL not provided)

-

Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. Available at: [Link]

- Naik, S., et al. (2004). A mild and efficient method for the synthesis of amides from oximes in the presence of silica chloride. Journal of Chemical Research, 2004(1), 64-65. (URL not provided)

-

PubChem. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Schäfer, F. J., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Metabolites, 12(8), 690. Available at: [Link]

-

SIELC Technologies. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. Available at: [Link]

-

Khan, S. H., & Matta, K. L. (1993). Synthesis of 4-nitrophenyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1-->2)-O-(6-O-methyl-alpha-D-mannopyranosyl)-(1-->6)-beta-D-glucopyranoside and its 4',6'-di-O-methyl analog. Potential inhibitors of N-acetylglucosaminyl-transferase V (GnT-V). Carbohydrate Research, 243(1), 29–42. Available at: [Link]

Sources

- 1. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | C8H8N2O4 | CID 3292867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to the Solubility of N-(2-Hydroxy-5-nitrophenyl)acetamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape

In the realm of pharmaceutical research and chemical synthesis, a compound's solubility profile is a cornerstone of its developability and application. N-(2-Hydroxy-5-nitrophenyl)acetamide, a molecule of interest for its potential as a chemical intermediate, presents a case where comprehensive, publicly available quantitative solubility data across a wide range of organic solvents is not extensively documented. This guide, therefore, adopts a dual-strategy approach. First, it establishes a theoretical framework to predict solubility behavior based on the molecule's intrinsic physicochemical properties. Second, it provides a robust, field-proven experimental protocol for researchers to generate precise, reliable thermodynamic solubility data in-house. This document is designed not merely as a repository of information, but as a practical tool to empower the researcher.

Molecular Characterization and Physicochemical Profile

Understanding the solubility of this compound begins with a thorough analysis of its molecular structure and properties. These parameters govern its interaction with various solvent environments.

The molecule, with CAS Number 97-60-9, possesses a distinct set of functional groups that dictate its polarity and hydrogen bonding capabilities: a phenolic hydroxyl (-OH) group, an acetamido (-NHC(O)CH₃) group, and a nitro (-NO₂) group attached to a benzene ring.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| CAS Number | 97-60-9 | PubChem[1] |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and -NO₂) | PubChem (Computed)[1] |

| XLogP3 (log P) | 0.4 | PubChem (Computed)[1] |

The presence of both hydrogen bond donors and acceptors indicates a high potential for interaction with polar solvents.[1] The XLogP3 value of 0.4 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, hinting at solubility in a range of polar organic solvents but likely limited solubility in purely non-polar (hydrocarbon) solvents.[1]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] We can classify organic solvents and anticipate their interaction with this compound based on its structure.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can act as both hydrogen bond donors and acceptors. Given the molecule's multiple hydrogen bonding sites, it is predicted to exhibit high solubility in this class. The hydroxyl and amide groups of the solute can readily interact with the hydroxyl groups of solvents like methanol and ethanol. Indeed, a related isomer has been successfully crystallized from methanol, supporting this prediction.[3]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents can accept hydrogen bonds but do not donate them. The strong dipole moments of solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) make them excellent solvents for a wide range of organic compounds. It is anticipated that this compound will have very high solubility in DMSO and DMF, and moderate to high solubility in acetonitrile and acetone. HPLC analysis methods for this compound often utilize acetonitrile as a mobile phase component, indicating its utility as a solvent.[4]

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane)

These solvents lack significant polarity and cannot engage in hydrogen bonding. The polar functional groups on this compound make it structurally dissimilar to non-polar solvents. Therefore, it is predicted to have low to negligible solubility in solvents like hexane and toluene. Solubility in a weakly polar solvent like dichloromethane may be slightly higher but is still expected to be limited.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (donor and acceptor). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Mismatch in polarity; lack of favorable intermolecular forces. |

| Weakly Polar | Dichloromethane, Ethyl Acetate | Low to Moderate | Limited dipole-dipole interactions are possible. |

Definitive Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, the gold-standard shake-flask method is employed.[5] This protocol is designed as a self-validating system to determine the equilibrium (thermodynamic) solubility of this compound.[6]

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-48 hour window is chosen to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7] Shorter times risk measuring a transient (and lower) apparent solubility.

-

Excess Solid: The addition of an excess of the solid compound is critical to ensure that the solution becomes saturated, which is the definition of a solubility measurement.[8]

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.[8]

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate concentration measurement even in complex mixtures or when the solute has a strong chromophore, like the nitro group in this compound.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into several 2 mL glass vials.

-

Pipette 1.0 mL of the selected organic solvent (e.g., methanol, acetonitrile, ethyl acetate) into each vial. This creates a slurry with an excess of solid solute.

-

Seal the vials tightly with screw caps containing a chemically resistant septum.

-

-

Equilibration:

-

Place the vials onto an orbital shaker or rotator within a constant temperature incubator set to a standard temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for 24 to 48 hours to allow the system to reach equilibrium.[7]

-

-

Sample Processing (Phase Separation):

-

After equilibration, remove the vials and allow the excess solid to sediment for at least 1 hour.

-

Critical Step: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately attach a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) and dispense the filtrate into a clean HPLC vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Prepare a set of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the calibration standards and the filtered sample supernatant by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a suitable starting point.[4]

-

Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.

-

-

Data Reporting:

-

Express the final solubility in standard units such as mg/mL or mol/L.

-

Always report the temperature at which the measurement was conducted.

-

Visual Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Implications for Research and Development

A quantitative understanding of this compound's solubility is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase, which influences reaction rates and yields.

-

Purification: Designing effective crystallization or chromatographic purification protocols. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization.

-

Drug Formulation: For pharmaceutical applications, solubility in biocompatible solvents or buffer systems is a primary determinant of a compound's potential delivery methods and ultimate bioavailability.

Conclusion

While a comprehensive public database for the solubility of this compound is sparse, a predictive assessment based on its molecular structure provides valuable guidance. The molecule is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar media. For definitive quantitative results, the detailed shake-flask protocol provided herein offers a reliable and robust pathway for researchers to generate high-quality, application-specific solubility data.

References

- BenchChem. (n.d.). N-(2-Methyl-5-nitrophenyl)acetamide Physical and Chemical Properties. Retrieved from a URL provided by the grounding tool.

-

Hines III, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7, x220201. Available at: [Link]

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Retrieved from a URL provided by the grounding tool.

- SIELC Technologies. (2018). Acetamide, N-(2-hydroxy-5-nitrophenyl)-. Retrieved from a URL provided by the grounding tool.

- University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from a URL provided by the grounding tool.

-

PubChem. (n.d.). Acetamide, N-(2-hydroxy-5-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

-

Ferreira, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a URL provided by the grounding tool.

- Unknown Author. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from a URL provided by the grounding tool.

- Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a URL provided by the grounding tool.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from a URL provided by the grounding tool.

-

Marques, M. R. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from a URL provided by the grounding tool.

-

Dahlberg, C. (2014). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

- Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Retrieved from a URL provided by the grounding tool.

- Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from a URL provided by the grounding tool.

Sources

- 1. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | C8H8N2O4 | CID 3292867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide, N-(2-hydroxy-5-nitrophenyl)- | SIELC Technologies [sielc.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(2-Hydroxy-5-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(2-Hydroxy-5-nitrophenyl)acetamide. In the absence of directly published experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral interpretation. This prediction is grounded in established NMR principles and comparative analysis with structurally analogous compounds, such as N-(2-hydroxy-5-nitrophenyl)formamide.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both a practical guide to spectral interpretation and a robust framework for empirical data acquisition.

Introduction: The Structural Elucidation Challenge

This compound is a substituted aromatic compound of interest in medicinal chemistry and material science. Its structure, featuring a hydroxyl, a nitro, and an acetamide group on a benzene ring, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation and purity assessment of such organic molecules.[2] This guide delves into the expected ¹H and ¹³C NMR spectral features, providing the foundational knowledge required for its characterization.

The choice of solvent is critical for NMR analysis, especially for molecules with labile protons (-OH, -NH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its ability to form hydrogen bonds with the solute minimizes the rate of proton exchange, resulting in sharper, more reliable signals for the hydroxyl and amide protons, which might otherwise be broadened or unobservable in solvents like chloroform-d (CDCl₃).[3][4][5] Furthermore, DMSO's high dissolving power is advantageous for a variety of organic compounds.[6]

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton, and the methyl protons of the acetamide group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[7] The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (shifts to higher ppm) the protons ortho and para to it.[8] Conversely, the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are electron-donating groups, which shield (shift to lower ppm) the protons at these positions.

Detailed Peak Assignments

The predicted ¹H NMR spectral data in DMSO-d₆ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 8.75 | d | ~ 2.8 | 1H |

| H-4 | ~ 7.95 | dd | ~ 9.2, 2.8 | 1H |

| H-6 | ~ 6.95 | d | ~ 9.2 | 1H |

| -NH | ~ 9.80 | s | - | 1H |

| -OH | ~ 10.90 | s (broad) | - | 1H |

| -CH₃ | ~ 2.10 | s | - | 3H |

-

Aromatic Protons (H-3, H-4, H-6):

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the hydroxyl and acetamido groups. The powerful deshielding effect of the nitro group is expected to shift this proton significantly downfield to approximately 8.75 ppm. It will appear as a doublet due to coupling with H-4, with a small meta coupling constant (J ≈ 2.8 Hz).

-

H-4: This proton is ortho to the nitro group and ortho to the hydroxyl group. It experiences deshielding from the nitro group and couples with both H-3 (meta-coupling) and H-6 (ortho-coupling). This will result in a doublet of doublets around 7.95 ppm.

-

H-6: This proton is ortho to the acetamido group and meta to the nitro group. The electron-donating nature of the acetamido group will shield this proton relative to the others, shifting it upfield to around 6.95 ppm. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 9.2 Hz).

-

-

Labile Protons (-NH and -OH):

-

-NH (Amide): The amide proton is expected to appear as a sharp singlet around 9.80 ppm in dry DMSO-d₆. Its chemical shift is sensitive to concentration and temperature.[9]

-

-OH (Hydroxyl): The phenolic hydroxyl proton is deshielded due to hydrogen bonding with the solvent and potentially intramolecularly with the ortho acetamido group. It is expected to appear as a broad singlet at a very downfield position, around 10.90 ppm.[4]

-

-

Aliphatic Protons (-CH₃):

-

-CH₃ (Methyl): The methyl protons of the acetamide group will give rise to a sharp singlet at approximately 2.10 ppm.

-

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts are influenced by the attached functional groups.[10] Aromatic carbons typically resonate in the 110-160 ppm range.[11]

Detailed Peak Assignments

The predicted ¹³C NMR spectral data in DMSO-d₆ are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 125.0 |

| C-2 | ~ 152.0 |

| C-3 | ~ 124.5 |

| C-4 | ~ 127.0 |

| C-5 | ~ 139.5 |

| C-6 | ~ 115.0 |

| C=O (Amide) | ~ 169.0 |

| -CH₃ (Methyl) | ~ 24.0 |

-

Aromatic Carbons (C-1 to C-6):

-

C-1 & C-2: These are quaternary carbons attached to the acetamido and hydroxyl groups, respectively. C-2, bonded to the highly electronegative oxygen, will be the most downfield of the hydroxyl- and amino-bearing carbons, around 152.0 ppm. C-1, attached to the nitrogen of the acetamide, will be further upfield at approximately 125.0 ppm.

-

C-5: This quaternary carbon is attached to the electron-withdrawing nitro group, causing a significant downfield shift to around 139.5 ppm.

-

C-3, C-4, C-6: These are protonated aromatic carbons. Their shifts are influenced by the combined effects of the substituents. C-6 is expected to be the most upfield (~115.0 ppm) due to the ortho-directing shielding effect of the hydroxyl and acetamido groups. C-3 and C-4 will be further downfield due to their proximity to the nitro group.

-

-

Other Carbons (C=O and -CH₃):

-

C=O (Amide): The carbonyl carbon of the amide group is expected to resonate significantly downfield, around 169.0 ppm.

-

-CH₃ (Methyl): The methyl carbon will appear in the aliphatic region, at approximately 24.0 ppm.

-

Visualizing the Structure-Spectrum Correlation

To aid in the assignment of the NMR signals, the molecular structure of this compound with annotated atoms is provided below.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment

-

This compound (high purity)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (400 MHz or higher recommended)

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Gently agitate the vial until the sample is completely dissolved. Sonication may be used if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube and label it appropriately.

Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample concentration.[6]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 (adjust based on concentration).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum using the residual DMSO solvent peak at 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at 39.52 ppm.

-

Integrate the signals in the ¹H spectrum.

Conclusion

This technical guide provides a robust, predicted analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed assignments and interpretations, based on fundamental NMR principles and data from analogous compounds, offer a solid foundation for researchers working with this molecule. The provided experimental protocols ensure a standardized approach to data acquisition, promoting reproducibility and accuracy in the structural verification of this and similar compounds.

References

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

-

The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Wiley Online Library. [Link]

-

NMR solvent that makes labile protons visible. Reddit. [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

-

2,5-Diformylfuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

What cause dmso-d6 peak to appear at 3.33 on proton spectra? ResearchGate. [Link]

-

1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0296515). NP-MRD. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemMagic. [Link]

-

Selected 1 H NMR parameters for compounds 5-9, and 14. a. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of N-(2-Hydroxy-5-nitrophenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

This compound (C₈H₈N₂O₄) is a substituted aromatic compound of significant interest in chemical synthesis and drug development.[1][2][3] Its structure incorporates several key functional groups: a phenolic hydroxyl (-OH), a secondary amide (-NHCOCH₃), a nitro group (-NO₂), and a substituted benzene ring. Infrared (IR) spectroscopy serves as a powerful and accessible analytical technique to confirm the identity and structural integrity of this molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a unique spectral "fingerprint" that directly corresponds to the functional groups present.[4]

This guide provides a detailed analysis of the expected IR spectrum of this compound, explains the causality behind the spectral features, and presents a validated protocol for obtaining high-quality data for solid-state samples.

Molecular Structure and Key Vibrational Modes

The functionality of this compound is dictated by the interplay of its constituent groups. The relative positions of the hydroxyl, amide, and nitro substituents on the aromatic ring influence the electronic environment and hydrogen bonding possibilities, which in turn affect the vibrational frequencies of their bonds.

The primary vibrational modes that give rise to characteristic IR absorption bands are stretching (changes in bond length) and bending (changes in bond angle). The energy required for these vibrations corresponds to the mid-infrared region of the electromagnetic spectrum.[4]

Caption: Molecular structure of this compound with key functional groups.

Comprehensive Spectral Interpretation

The IR spectrum of this compound is a composite of absorptions from its various functional groups. The analysis below deconstructs the spectrum into its constituent parts, providing expected wavenumber ranges and justifications for these assignments.

Hydroxyl (-OH) and Amide (N-H) Stretching Region (3600 - 3100 cm⁻¹)

-

Phenolic O-H Stretch: For phenols, a sharp "free" O-H stretching band is typically observed around 3600 cm⁻¹.[5] However, in the solid state, extensive intermolecular hydrogen bonding is expected. This interaction weakens the O-H bond, causing the absorption band to broaden significantly and shift to a lower frequency, typically appearing in the 3550 - 3200 cm⁻¹ range.[6] The presence of ortho- and para- substituents also influences this frequency.[7]

-

Amide N-H Stretch: Secondary amides (R-NH-CO-R') exhibit a single N-H stretching vibration. In the solid state, hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of another is prevalent. This results in a moderate to strong absorption band typically found between 3350 cm⁻¹ and 3180 cm⁻¹.[8] This peak may overlap with the broad O-H absorption, sometimes appearing as a sharper feature on the shoulder of the hydroxyl band.

Aromatic and Alkyl C-H Stretching Region (3100 - 2850 cm⁻¹)

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100 - 3030 cm⁻¹).[6] These absorptions are usually of weak to medium intensity.

-

Methyl C-H Stretch: The C-H bonds of the acetamide's methyl (-CH₃) group undergo symmetric and asymmetric stretching. These absorptions are expected in the 2950 - 2850 cm⁻¹ range and are typically of medium intensity.[6]

Carbonyl and Amide I Region (1700 - 1630 cm⁻¹)

-

Amide I (C=O Stretch): This is one of the most intense and reliable bands in the spectrum. The C=O stretching vibration of a secondary amide in the solid state is typically found in the 1680 - 1630 cm⁻¹ range.[6][8] Its exact position is sensitive to hydrogen bonding, which slightly lowers the frequency compared to a "free" carbonyl. The Amide I band is a key diagnostic marker for the presence of the amide functionality.[9]

Aromatic, Nitro, and Amide II Region (1620 - 1290 cm⁻¹)

-

Aromatic C=C Stretch: The benzene ring has characteristic in-plane C=C stretching vibrations that result in two or three bands of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹.[5][10]

-

Nitro N-O Stretches: Aromatic nitro compounds display two distinct and strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds.

-

Amide II Band: This band, appearing between 1590-1650 cm⁻¹ and 1500-1560 cm⁻¹ for primary and secondary amides respectively, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[10][13] In this compound, this band may overlap with the aromatic C=C and asymmetric nitro stretches, complicating its definitive assignment without spectral deconvolution.

Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of bending and stretching vibrations, including C-O, C-N, and C-C single bond stretches, as well as various C-H bending modes.[10] While individual peak assignment can be challenging, the overall pattern is unique to the molecule, making it invaluable for confirming identity by matching against a reference spectrum.[14] Notable vibrations include the strong C-O stretch from the phenolic group (around 1250-970 cm⁻¹) and C-H out-of-plane bending from the aromatic ring (900-690 cm⁻¹), which can provide information on the substitution pattern.[10]

Data Presentation: Summary of Characteristic IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3550 - 3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |

| 3350 - 3180 | N-H Stretch (H-bonded) | Secondary Amide | Medium to Strong |

| 3100 - 3030 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide | Very Strong |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group | Strong |

| 1560 - 1500 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide | Medium to Strong |

| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group | Strong |

| 1250 - 970 | C-O Stretch | Phenolic Hydroxyl | Strong |

| 900 - 680 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Experimental Protocol: Solid-State IR Analysis via KBr Pellet

This protocol describes a self-validating method for preparing a high-quality potassium bromide (KBr) pellet for transmission FTIR analysis. The primary objective is to create a non-absorbing, transparent matrix in which the analyte is finely dispersed to minimize light scattering and produce a clean spectrum.[15][16] An alternative method is the Nujol mull technique, where the solid is ground with mineral oil.[17][18][19]

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (analyte)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Spatula

-

Pellet press with die set

-

FTIR Spectrometer

-

-

Preparation of the KBr Pellet:

-

Drying: Gently heat the KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator. This is a critical step to remove adsorbed water, which shows a very broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring key sample peaks.

-

Grinding: Place approximately 1-2 mg of the analyte and 150-200 mg of the dried KBr into the agate mortar.

-

Mixing & Pulverizing: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This reduces particle size to minimize scattering of the IR beam.[20]

-

Loading the Die: Carefully transfer the powder into the pellet die, ensuring an even distribution across the surface.

-

Pressing: Place the die into the hydraulic press. Evacuate the die under vacuum (if available) to remove trapped air. Apply pressure (typically 7-10 tons) for several minutes.

-

Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, inadequate pressure, or moisture contamination.

-

-

Spectral Acquisition:

-

Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the instrument's environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).

-

Use the spectrometer software to identify and label the major absorption peaks.

-

Compare the peak positions with the expected values detailed in the interpretation section to confirm the presence of the required functional groups and verify the compound's identity.

-

Caption: Experimental workflow for solid-state FTIR analysis using the KBr pellet technique.

References

-

Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). PubMed Central (PMC). [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

-

IR: nitro groups. (n.d.). University of Calgary, Department of Chemistry. [Link]

-

Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate. [Link]

-

Vibrational spectra and normal vibrations of acetanilide and N-deuterated acetanilide. (n.d.). Indian Academy of Sciences. [Link]

-

Acetamide, N-(2-hydroxy-5-nitrophenyl)-. (n.d.). PubChem. [Link]

-

Making a Solid State IR Sample with a Nujol Mull. (2021). YouTube. [Link]

-

Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. [Link]

-

Acetamide, N-(2-hydroxy-5-nitrophenyl)-. (n.d.). SIELC Technologies. [Link]

-

Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. (2023). ResearchGate. [Link]

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). National Institutes of Health (NIH). [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-